2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Final Assembly: The final step involves coupling the piperidine ring with the cyclopropyl group and the trifluoromethyl group under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and systems.
Industrial Applications: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring can modulate its pharmacokinetic properties. The cyclopropyl group can contribute to the compound’s stability and overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-1-[4-hydroxy-4-(methyl)piperidin-1-yl]ethan-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Cyclopropyl-1-[4-hydroxy-4-(chloromethyl)piperidin-1-yl]ethan-1-one: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
2-Cyclopropyl-1-[4-hydroxy-4-(bromomethyl)piperidin-1-yl]ethan-1-one: Similar structure but with a bromomethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to certain biological targets. These characteristics make it distinct from other similar compounds and valuable for specific applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
2-cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO2/c12-11(13,14)10(17)3-5-15(6-4-10)9(16)7-8-1-2-8/h8,17H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINSIEKQRSMGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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